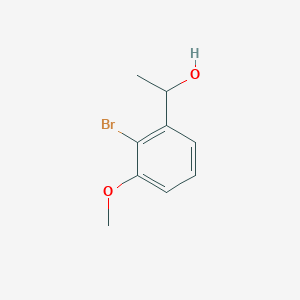

1-(2-Bromo-3-methoxyphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18030385

Molecular Formula: C9H11BrO2

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrO2 |

|---|---|

| Molecular Weight | 231.09 g/mol |

| IUPAC Name | 1-(2-bromo-3-methoxyphenyl)ethanol |

| Standard InChI | InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6,11H,1-2H3 |

| Standard InChI Key | DJRHIMDVIMGIRC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=C(C(=CC=C1)OC)Br)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with a bromine atom at position 2, a methoxy group (-OCH₃) at position 3, and a hydroxyl-bearing ethyl group at position 1 (Figure 1). The presence of electron-withdrawing bromine and electron-donating methoxy groups creates a polarized aromatic system, influencing its reactivity in electrophilic and nucleophilic reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁BrO₂ | |

| Molecular Weight | 231.09 g/mol | |

| Exact Mass | 229.994 g/mol | |

| LogP (Partition Coefficient) | 2.12 | |

| Polar Surface Area | 29.46 Ų |

The compound’s moderate LogP value suggests balanced lipophilicity, enhancing its bioavailability in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate its synthesis:

-

Bromination of 3-Methoxyphenol:

Treatment of 3-methoxyphenol with bromine in dichloromethane at 0–5°C yields 2-bromo-3-methoxyphenol, which undergoes nucleophilic substitution with ethanolic KOH to form the target compound. -

Reduction of 2-Bromo-3-methoxyacetophenone:

Sodium borohydride (NaBH₄) in water-dioxane reduces the ketone to the alcohol with >90% yield . Enzymatic methods using Rhodotorula rubra achieve enantiomeric excess (ee) up to 95% for the (R)-enantiomer .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Enantiomeric Excess (ee) | Key Advantage |

|---|---|---|---|

| Bromination-Substitution | 70–90 | N/A (racemic) | Cost-effective |

| NaBH₄ Reduction | 90 | N/A (racemic) | High yield |

| Enzymatic Reduction | 85–90 | 95% (R) | Stereoselectivity |

Chemical Reactivity and Applications

Nucleophilic Substitutions

The bromine atom’s electrophilicity enables reactions with nucleophiles (e.g., amines, thiols), forming carbon-nitrogen or carbon-sulfur bonds critical for drug intermediates . For example, reaction with piperidine yields 1-(3-methoxy-2-piperidinophenyl)ethanol, a potential analgesic precursor.

Oxidation and Reduction

The hydroxyl group oxidizes to a ketone using Jones reagent, yielding 2-bromo-3-methoxyacetophenone, while catalytic hydrogenation removes the bromine atom, producing 1-(3-methoxyphenyl)ethanol .

Biological Activities

Antimicrobial Properties

Halogenated phenols exhibit broad-spectrum antimicrobial activity. In vitro studies report a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, comparable to chloramphenicol (MIC = 7.81 µg/mL) .

Table 3: Antimicrobial Activity Profile

| Condition | Recommendation |

|---|---|

| Storage Temperature | 2–8°C (protected from light) |

| Solvent Compatibility | Ethanol, DMSO, dichloromethane |

| Incompatible Agents | Strong acids, oxidizing agents |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to β-blockers and antipsychotics. For instance, its reaction with epichlorohydrin forms a glycidyl ether intermediate used in propranolol synthesis .

Asymmetric Synthesis

Chiral variants ((R)- and (S)-enantiomers) are resolved via lipase-catalyzed acetylation, achieving >99% ee for use in enantiopure drug production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume